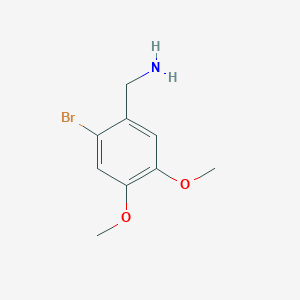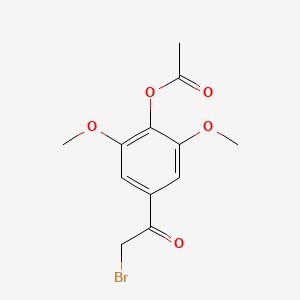
Succinimidyl-2-(bromoacetamido)acetate
Übersicht
Beschreibung
Succinimidyl-2-(bromoacetamido)acetate is a chemical compound with the molecular formula C8H9BrN2O5. It is commonly used as a crosslinking reagent in biochemistry and molecular biology due to its ability to form stable covalent bonds with primary amines in proteins and peptides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl-2-(bromoacetamido)acetate typically involves the reaction of N-hydroxysuccinimide with bromoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure precise control over reaction conditions and to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Succinimidyl-2-(bromoacetamido)acetate primarily undergoes nucleophilic substitution reactions. The bromoacetamido group is highly reactive towards nucleophiles, making it suitable for crosslinking applications .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, which react with the bromoacetamido group under mild conditions to form stable amide bonds. The reactions are typically carried out in aqueous or organic solvents at room temperature .
Major Products
The major products formed from reactions involving this compound are crosslinked proteins or peptides, which are used in various biochemical assays and structural studies .
Wissenschaftliche Forschungsanwendungen
Succinimidyl-2-(bromoacetamido)acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Succinimidyl-2-(bromoacetamido)acetate involves the formation of a covalent bond between the bromoacetamido group and a nucleophilic site on a target molecule, typically a primary amine. This reaction results in the crosslinking of proteins or peptides, which can alter their structural and functional properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Succinimidyl-3-(2-pyridyldithio)propionate (SPDP): Another crosslinking reagent that forms disulfide bonds.
N-Succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Forms stable thioether bonds with sulfhydryl groups.
Uniqueness
Succinimidyl-2-(bromoacetamido)acetate is unique in its ability to form highly stable amide bonds with primary amines, making it particularly useful for applications requiring strong and durable crosslinking .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-bromoacetyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O5/c9-3-5(12)10-4-8(15)16-11-6(13)1-2-7(11)14/h1-4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYHJJIGNLVTLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514065 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93801-73-1 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl {2-oxo-3-[(thiophen-3-yl)oxy]propyl}phosphonate](/img/structure/B1601042.png)



![5-Chloro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1601050.png)
![[1,2,3]Triazolo[1,5-a]quinoline](/img/structure/B1601051.png)
![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B1601052.png)






